1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium
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Overview
Description
1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium is a compound that features a pyridinium ion linked to a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium typically involves the reaction of a pyridine derivative with a purine derivative under specific conditions. One common method involves the use of 1-bromo-3-diazo-propan-2-one as a reagent, which is added dropwise to a vigorously stirred mixture at 100°C . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium has several scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: It is used in the development of new materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of 1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can selectively inhibit certain enzymes, such as adenylate cyclase, which plays a role in various cellular processes . This inhibition can lead to changes in cellular signaling and function, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A purine derivative used as an antiviral agent.
Valaciclovir: An ester of acyclovir with improved oral absorption.
Ganciclovir: Another antiviral purine derivative with a similar structure .
Uniqueness
1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium is unique due to its specific structure, which combines a pyridinium ion with a purine derivative. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61960-98-3 |
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Molecular Formula |
C12H13N6+ |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
9-(2-pyridin-1-ium-1-ylethyl)purin-6-amine |
InChI |
InChI=1S/C12H13N6/c13-11-10-12(15-8-14-11)18(9-16-10)7-6-17-4-2-1-3-5-17/h1-5,8-9H,6-7H2,(H2,13,14,15)/q+1 |
InChI Key |
KGJUHNWTIJEDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CCN2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
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